molecular formula C12H15ClN2O2 B555490 gamma-Carboxyglutamate CAS No. 56271-99-9

gamma-Carboxyglutamate

Cat. No.: B555490
CAS No.: 56271-99-9
M. Wt: 254.71 g/mol
InChI Key: XNFNGGQRDXFYMM-UHFFFAOYSA-N
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Description

Gamma-carboxyglutamate is a unique amino acid derivative that plays a crucial role in various biological processes. It is formed through the post-translational modification of glutamate residues in proteins, a process that is dependent on vitamin K. This modification is essential for the biological activity of several vitamin K-dependent proteins, including those involved in blood coagulation, bone metabolism, and other physiological functions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Gamma-Carboxyglutamate is a post-translationally modified form of glutamate . It is involved in the carboxylation of glutamate residues, a process catalyzed by gamma-glutamyl carboxylase in the lumen of the endoplasmic reticulum . Vitamin K is a critical co-factor in this conversion . The carboxylation process is involved in various biological mechanisms, including the blood clotting cascade and bone growth .

Cellular Effects

The carboxylation of glutamate residues by this compound has significant effects on cell function . It influences cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the blood clotting cascade, specifically occurring in factors II, VII, IX, and X, protein C, protein S, as well as some bone proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . The carboxylation of glutamate residues is a key part of these molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . It has been observed that the intracellular environment strongly affects the function of the carboxylase that catalyzes the carboxylation process . Information on the product’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The carboxylation of glutamate residues is a key part of these metabolic interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

This compound is localized in the lumen of the endoplasmic reticulum, where it catalyzes the carboxylation of glutamate residues . It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-carboxyglutamate is synthesized through the carboxylation of specific glutamate residues in proteins. This reaction is catalyzed by the enzyme gamma-glutamyl carboxylase, which requires vitamin K as a cofactor. The process involves the abstraction of a proton from the gamma-carbon of glutamate, followed by the addition of carbon dioxide to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant DNA technology to express gamma-glutamyl carboxylase in suitable host cells. These cells are then cultured under controlled conditions to produce the enzyme, which is subsequently used to catalyze the carboxylation of glutamate residues in target proteins .

Chemical Reactions Analysis

Types of Reactions: Gamma-carboxyglutamate primarily undergoes carboxylation reactions. This post-translational modification is critical for the function of vitamin K-dependent proteins. The carboxylation reaction involves the addition of carbon dioxide to the gamma-carbon of glutamate residues, forming this compound .

Common Reagents and Conditions: The carboxylation reaction requires vitamin K as a cofactor and is catalyzed by gamma-glutamyl carboxylase. The reaction typically occurs in the lumen of the endoplasmic reticulum, where the enzyme is localized .

Major Products: The primary product of the carboxylation reaction is this compound, which is incorporated into vitamin K-dependent proteins. These modified proteins exhibit enhanced calcium-binding properties, which are essential for their biological functions .

Scientific Research Applications

Gamma-carboxyglutamate has numerous scientific research applications across various fields:

Chemistry: In chemistry, this compound is studied for its role in metal ion binding and protein-membrane interactions. Its unique structure allows it to form stable complexes with calcium ions, which is critical for the function of many proteins .

Biology: In biology, this compound is essential for the activity of several vitamin K-dependent proteins, including those involved in blood coagulation and bone metabolism. Research on this compound has provided insights into the mechanisms of these physiological processes .

Medicine: In medicine, this compound is of interest due to its role in blood coagulation. Deficiencies in this compound-containing proteins can lead to bleeding disorders, while excessive carboxylation can result in pathological calcification. Understanding the regulation of this compound synthesis is crucial for developing therapeutic interventions .

Industry: In the industrial sector, this compound is used in the production of recombinant proteins with enhanced calcium-binding properties. These proteins have applications in biotechnology and pharmaceuticals .

Properties

IUPAC Name

3-aminopropane-1,1,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBYWPGGCSDKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872037
Record name (+/-)-3-Amino-1,1,3-propanetricarboxylic acid
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Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56271-99-9, 53445-96-8, 53861-57-7
Record name DL-γ-Carboxyglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56271-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Carboxyglutamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Carboxyglutamic acid, DL-
Source ChemIDplus
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Record name (+/-)-3-Amino-1,1,3-propanetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-3-aminopropane-1,1,3-tricarboxylic acid
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Record name (S)-3-aminopropane-1,1,3-tricarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .GAMMA.-CARBOXYGLUTAMIC ACID, DL-
Source FDA Global Substance Registration System (GSRS)
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Record name gamma-Carboxyglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041900
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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